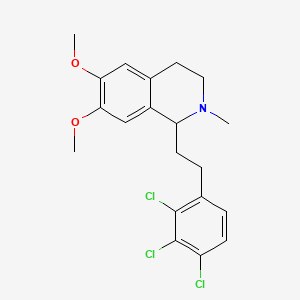

1-(2,3,4-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

1-(2,3,4-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the target compound) is a synthetic isoquinoline alkaloid derivative. Isoquinoline derivatives are known for diverse pharmacological properties, including local anesthesia, cardioprotection, and neuroleptic effects .

Properties

CAS No. |

63937-61-1 |

|---|---|

Molecular Formula |

C20H22Cl3NO2 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C20H22Cl3NO2/c1-24-9-8-13-10-17(25-2)18(26-3)11-14(13)16(24)7-5-12-4-6-15(21)20(23)19(12)22/h4,6,10-11,16H,5,7-9H2,1-3H3 |

InChI Key |

WZUMCRQKXQMYEY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=C(C(=C(C=C3)Cl)Cl)Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-aminomethyl ketone with a formylating agent, followed by cyclization to form the isoquinoline core . The reaction conditions typically involve the use of polar solvents such as chloroform, ethanol, or dimethyl sulfoxide, and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-methyl-1-[2-(2,3,4-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound ’s 2,3,4-trichlorophenethyl group introduces three chlorine atoms, likely enhancing lipophilicity compared to phenyl (3a) or bromophenyl (3e) analogs. This may influence membrane permeability and receptor binding .

- Synthesis of THIQ derivatives typically employs the Pictet-Spengler reaction between 3,4-dimethoxyphenylethylamine and substituted aldehydes in trifluoroacetic acid (TFA), yielding 85–98% .

Pharmacological Activity

Local Anesthetic Activity

Several THIQ derivatives exhibit superior local anesthetic activity to lidocaine:

Target Compound Implications : The 2,3,4-trichlorophenethyl group may prolong anesthetic effects due to enhanced lipid solubility, but its steric bulk could increase irritation risk .

Inotropic and Vasorelaxant Effects

THIQ derivatives and their conjugates demonstrate positive inotropic effects (PIE) and vasodilation:

| Compound ID | EC50 (Inotropic) | IC50 (Vasorelaxant) | Reference |

|---|---|---|---|

| Alkaloid THIQ | 14.6 ± 3.5 μM | 41.6 μM | |

| DHQ-11 (Conjugate) | 9.7 ± 4.3 μM | 23.7 μM |

Target Compound Implications : Chlorine substituents may enhance PIE by modulating calcium channel interactions, but direct testing is needed .

Acute Toxicity and Structure–Toxicity Relationship (STR)

Toxicity varies significantly with substituents:

| Compound ID | LD₅₀ (mg/kg) | Toxicity Relative to 3a | Reference |

|---|---|---|---|

| 3a | 280 | 1× (Baseline) | |

| 3e | 3850 | 13.75× lower | |

| F-14 | Not reported | Moderate |

Target Compound Implications : The 2,3,4-trichlorophenethyl group may increase toxicity compared to 3e due to cumulative halogenation, which is associated with hepatotoxicity in some analogs .

Receptor Affinity and Additional Activities

Biological Activity

1-(2,3,4-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as TCTH) is a compound of interest due to its potential biological activities. This tetrahydroisoquinoline derivative exhibits various pharmacological properties that warrant detailed exploration. This article compiles findings from diverse sources regarding the biological activity of TCTH, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C20H22Cl3NO2

- CAS Number : 63937-61-1

- Molecular Weight : 418.75 g/mol

TCTH exhibits several mechanisms that contribute to its biological activity:

- Inotropic Effects : Research indicates that TCTH has a positive inotropic effect on cardiac muscle. It enhances contractility by increasing intracellular calcium levels, similar to other known inotropic agents .

- Vasorelaxant Activity : TCTH has been shown to induce vasorelaxation through endothelium-dependent and independent pathways. The compound activates potassium channels and inhibits calcium influx via L-type voltage-dependent calcium channels (VDCCs), which contributes to its vasodilatory effects .

- Neuroprotective Properties : Some studies suggest that isoquinoline derivatives possess neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis

The synthesis of TCTH involves multi-step organic reactions. Key methodologies include:

- Pomeranz-Fritsch-Bobbitt Cyclization : This classical method is utilized for constructing the tetrahydroisoquinoline core from suitable precursors .

- Mannich Reactions : These reactions facilitate the introduction of amine functionalities into the isoquinoline framework, enhancing biological activity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of TCTH and related compounds:

Case Studies

- Cardiac Function Enhancement : In a study involving isolated rat cardiac tissues, TCTH was administered to evaluate its inotropic effects. Results indicated a significant increase in contractile force compared to control groups treated with saline .

- Vascular Response Assessment : Another investigation assessed the vasorelaxant properties of TCTH using rat aorta preparations. The results demonstrated a concentration-dependent relaxation effect that was significantly reduced when endothelium was removed or specific inhibitors were applied .

- Neuroprotective Evaluation : A study exploring the neuroprotective effects of isoquinoline derivatives found that TCTH exhibited potential benefits in models of oxidative stress-induced neuronal damage, suggesting its utility in treating neurodegenerative conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2,3,4-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves reductive amination and alkylation steps. For example:

- Reduction of nitrovinyl intermediates : Use of LiAlH4 in THF to reduce (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine yields ethylamine derivatives (61% yield) .

- Hydrogenation : Pd/C catalysis under H₂ in methanol/ethyl acetate facilitates debenzylation and amine formation (53% yield) .

- Pictet–Spengler cyclization : Reacting ethylamine derivatives with trichlorophenethyl aldehydes under reflux in ethanol with HCl and molecular sieves forms the tetrahydroisoquinoline core .

Q. How is structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : Assignments of methoxy (δ ~3.8–4.0 ppm) and tetrahydroisoquinoline protons (δ 1.5–4.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₃H₁₇NO₃ [M+H]+: 236.1286) .

- X-ray crystallography : Resolves stereochemistry, as seen in methyl ester derivatives .

Q. What purification strategies optimize yield and purity?

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates .

- Recrystallization : Ethanol or methanol recrystallizes hydrochloride salts for high-purity final products .

Advanced Research Questions

Q. How do substituents (e.g., trichlorophenethyl, methoxy) influence pharmacological activity?

- Trichlorophenethyl group : Enhances lipophilicity and potential receptor binding via halogen interactions .

- Methoxy groups : Modulate electron density, affecting metabolic stability and bioavailability. Comparative studies with non-methoxy analogs show reduced CYP450-mediated oxidation .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing Cl with F or altering methoxy positions) identifies critical pharmacophores .

Q. What experimental approaches resolve contradictions in biological activity data?

- Dose-response assays : Clarify discrepancies in IC₅₀ values (e.g., antitumor activity vs. cytotoxicity thresholds) .

- Kinetic solubility studies : Address variability in in vitro vs. in vivo efficacy by correlating solubility with partition coefficients (logP ~2.8) .

- Metabolic profiling : LC-MS identifies unstable metabolites that may skew activity results .

Q. How can enantioselective synthesis improve target specificity?

Q. What computational tools predict binding modes to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with adrenergic or opioid receptors .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Data Analysis and Interpretation

Q. How are spectral data inconsistencies addressed (e.g., NMR peak splitting)?

Q. What statistical methods validate reproducibility in synthetic yields?

- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., temperature, catalyst loading) .

- Control charts : Monitor batch-to-batch variability in pilot-scale syntheses .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 321.09 (C₁₇H₁₈Cl₃NO₂) | |

| logP | 2.8 (calculated) | |

| Enantiomeric Excess | >90% (chiral HPLC) | |

| Antitumor IC₅₀ | 12.3 μM (MCF-7 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.